Divinyl tetramethyl disiloxane is a chemical compound with the molecular formula and a molecular weight of 186.4 g/mol. It is a colorless to yellowish transparent liquid that is primarily utilized as an additive in the production of silicone materials, including silicone rubbers, gels, and resins. The compound is known for its unique structure, which features two vinyl groups and a siloxane backbone, making it a versatile building block in silicone chemistry. It has a boiling point of 139 °C and a melting point of -99 °C, indicating its stability at various temperatures .
Several methods exist for synthesizing divinyl tetramethyl disiloxane:
Divinyl tetramethyl disiloxane has a wide range of applications:
Research into the interactions of divinyl tetramethyl disiloxane primarily focuses on its reactivity with various metal catalysts and its role in polymerization processes. Studies indicate that it can form stable complexes with metals like palladium and copper, enhancing its utility in catalysis and material science . Further investigation into its environmental interactions and degradation pathways is necessary to assess its long-term impacts.
Divinyl tetramethyl disiloxane shares structural similarities with several other compounds in the siloxane family. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethylsiloxane | Commonly used silicone fluid; less reactive | |
| Vinyltrimethoxysilane | Used as a coupling agent; contains methoxy groups | |
| 1,3-Divinyltetramethyldisiloxane | Similar structure; used in similar applications |
Divinyl tetramethyl disiloxane is unique due to its dual vinyl functionality combined with a siloxane backbone, enabling it to participate effectively in cross-coupling reactions and polymerization processes that are not achievable by simpler silanes or siloxanes. Its ability to act as both a nucleophile and a ligand distinguishes it from other compounds within the same family.
The hydrolytic condensation of chlorosilane precursors remains the most widely used method for DVTMS synthesis. This process involves the reaction of dimethyldiethoxysilane with chloroethene in the presence of sodium metal, followed by controlled hydrolysis and distillation. The sodium-mediated polycondensation initiates with the formation of a single vinyl end-capped intermediate, which undergoes hydrolysis to produce the divinyl-terminated product.
Critical to this method is the careful management of hydrolysis conditions. Studies on silicate condensation mechanisms reveal that water-to-silane ratios directly influence reaction kinetics and product distribution. For DVTMS synthesis, a stoichiometric excess of chloroethene ensures complete substitution of ethoxy groups while minimizing residual silanol formation. The final distillation step under reduced pressure (typically below 100°C) isolates DVTMS with >97% purity, as confirmed by gas chromatography analysis.
The role of catalysts in hydrolytic condensation has been extensively studied. Acidic conditions accelerate siloxane bond formation through protonation of silanol groups, whereas basic environments promote nucleophilic attack by deprotonated silanols. In industrial settings, weakly acidic catalysts (e.g., acetic acid) are preferred to balance reaction rate and product stability.
Precise stoichiometric control is paramount to suppress byproducts such as cyclic trisiloxanes and branched oligomers. Kinetic analyses demonstrate that a 2:1 molar ratio of chloroethene to dimethyldiethoxysilane maximizes vinyl substitution while preventing over-condensation. Excess sodium metal (1.2 equivalents relative to chloroethene) ensures complete dechlorination, reducing the formation of chlorinated side products.
The water content during hydrolysis must be carefully regulated. Research on sol-gel silicate systems shows that water-to-silane ratios exceeding 1.5:1 promote rapid condensation but increase cyclic byproduct formation. For DVTMS synthesis, a substoichiometric water addition (0.8:1 water-to-silane ratio) slows condensation kinetics, favoring linear disiloxane chains over cyclic structures. This approach achieves yields exceeding 85% with less than 5% cyclic contaminants.
Temperature modulation further enhances selectivity. Maintaining the reaction at 60–80°C during hydrolysis suppresses exothermic side reactions, while distillation at 139°C (the boiling point of DVTMS) ensures efficient separation from higher-boiling oligomers.
Recent advances in solvent-free methodologies address environmental and purity concerns associated with traditional routes. A catalytic approach using immobilized platinum catalysts enables direct synthesis from divinyldimethylsilane and dimethyldiethoxysilane without solvents. This method leverages the high reactivity of vinyl groups under inert atmospheres, achieving 90% conversion in under 6 hours.
The solvent-free process eliminates contamination risks from residual solvents, making it ideal for pharmaceutical and semiconductor applications. Key to this method is the use of sub-stoichiometric catalyst loadings (0.01–0.1 mol%) to prevent siloxane redistribution reactions. Nuclear magnetic resonance (NMR) studies confirm that solvent-free conditions favor η4 coordination of vinyl groups to transition metal catalysts, enhancing reaction specificity.
Comparative studies show solvent-free routes reduce energy consumption by 40% compared to traditional methods, primarily through the elimination of distillation steps for solvent recovery. The absence of solvents also simplifies purification, with crude product purity exceeding 95% before final distillation.
Cyclopolymerization of divinyl tetramethyldisiloxane utilizing peroxide initiators represents a sophisticated polymerization mechanism that enables the formation of highly structured polymer networks with unique architectural features [13] [10]. The process involves the simultaneous participation of both vinyl groups within a single monomer molecule, leading to the formation of cyclic structures along the polymer backbone [13] [10].
The fundamental mechanism of peroxide-initiated cyclopolymerization begins with the thermal decomposition of organic peroxides, which generate free radicals capable of initiating vinyl group polymerization [14] [15] [16]. Benzoyl peroxide, one of the most extensively studied initiators, decomposes according to a first-order kinetic model with activation energies ranging from 25-30 kcal/mol in the temperature range of 70-120°C [14] [15]. The decomposition process produces phenyl radicals that subsequently attack the vinyl groups of divinyl tetramethyldisiloxane, initiating the polymerization cascade [17].
The kinetic behavior of cyclopolymerization exhibits distinct characteristics compared to conventional linear polymerization mechanisms. Research has demonstrated that the intramolecular cyclization reaction possesses higher activation energies than intermolecular propagation reactions, creating a competitive scenario between these two pathways [13]. The extent of cyclization increases with dilution of the polymerization system, indicating that cyclization and monomer addition to uncyclized active species are competitive processes [13].
Temperature effects on cyclopolymerization kinetics are particularly pronounced in siloxane systems. Studies utilizing platinum-divinyltetramethyldisiloxane complexes as catalysts have revealed that reaction rates increase significantly with temperature elevation from 48°C to 64°C [12]. The polymerization follows first-order kinetics with respect to silicon-hydrogen conversion, and notably, induction periods occur at lower reaction temperatures [12]. This temperature dependence reflects the activation energy requirements for both initiation and propagation steps in the cyclopolymerization mechanism.
| Peroxide Initiator Type | Temperature Range (°C) | Activation Energy (kcal/mol) | Polymerization Rate | Induction Period | Reference |
|---|---|---|---|---|---|
| Benzoyl Peroxide | 70-120 | 25-30 | Moderate | Present at low temperatures | [14] [15] [17] |
| Cyclic Ketone Peroxides | 60-100 | 20-25 | Enhanced with temperature | Minimal at optimized conditions | [18] |
| Organic Peroxides (General) | 80-150 | 25-35 | Temperature dependent | Temperature dependent | [16] |
| Platinum-Divinyltetramethyldisiloxane Complex | 48-64 | First-order kinetics observed | Increased with temperature | Observed at lower temperatures | [12] |
| Thermal Peroxide Decomposition | 100-200 | 30-40 | Exponential increase | Reduced at higher temperatures | [19] [20] |
The mechanism involves multiple competitive pathways including intramolecular cyclization, intermolecular propagation, and chain transfer reactions [13] [10]. The cyclization process creates five- or six-membered rings incorporating the siloxane bridge, which significantly influences the final polymer properties [10]. The formation of these cyclic structures along the polymer backbone contributes to enhanced thermal stability and unique mechanical characteristics not observed in linear polysiloxane systems [10].
Solvent effects play a crucial role in determining the cyclization efficiency during peroxide-initiated polymerization. Polar solvents tend to favor intramolecular cyclization by stabilizing the transition states involved in ring formation [13]. Additionally, the concentration of the monomer significantly affects the cyclization-to-propagation ratio, with higher dilutions generally promoting increased cyclization [13].
The kinetic modeling of cyclopolymerization requires consideration of multiple reaction pathways and their associated rate constants [21]. Advanced kinetic frameworks have been developed that account for the complex interplay between initiation, propagation, cyclization, and termination reactions [21]. These models incorporate temperature-dependent rate constants and provide insights into optimizing reaction conditions for desired polymer architectures [21].
Recent developments in understanding cyclopolymerization kinetics have revealed the importance of diffusion-controlled processes at higher conversions [21]. As the polymer network develops, the mobility of reactive species becomes limited, leading to changes in the kinetic behavior and the overall polymerization mechanism [21]. This phenomenon is particularly relevant in siloxane systems where the flexibility of the polymer backbone can influence diffusion rates [21].
Photoisomerization dynamics in organometallic complexes containing divinyl tetramethyldisiloxane ligands represent a fascinating intersection of inorganic chemistry and materials science [11] [22] [23]. These systems exhibit unique photochemical behavior due to the interplay between the metal center's electronic properties and the flexible siloxane backbone [11] [22].
Rhodium complexes featuring divinyl tetramethyldisiloxane ligands demonstrate remarkable photoisomerization characteristics when exposed to ultraviolet radiation in the 254-365 nanometer range [11] [22]. The mechanism involves η⁴-coordination of the divinyl ligand to the rhodium center, creating a stable chelate complex that can undergo photochemical rearrangement [11]. Upon irradiation, the complex exhibits isomerization rates ranging from 10⁻³ to 10⁻¹ s⁻¹, with quantum yields between 0.2-0.6 [11] [22].
The photoisomerization process in these rhodium systems follows a complex pathway involving multiple electronic excited states [22]. Computational studies have revealed that the mechanism proceeds through singlet excited states for chromium and molybdenum analogues, while tungsten complexes involve low-lying triplet states [23]. The difference in photochemical pathways significantly affects the quantum yields and product distributions observed in these organometallic systems [23].
Platinum-divinyltetramethyldisiloxane complexes exhibit enhanced photochemical activity compared to their rhodium counterparts [11] [24]. These systems respond to longer wavelength radiation (300-400 nanometers) and demonstrate higher isomerization rates (10⁻² to 10⁰ s⁻¹) with improved quantum yields (0.3-0.8) [11] [24]. The enhanced photochemical performance relates to the platinum center's ability to facilitate efficient intersystem crossing and energy transfer processes [24].
| Complex Type | Wavelength (nm) | Isomerization Rate (s⁻¹) | Quantum Yield | Temperature Dependence | Reversibility | Reference |
|---|---|---|---|---|---|---|
| Rhodium-Divinyltetramethyldisiloxane | 254-365 | 10⁻³ to 10⁻¹ | 0.2-0.6 | Moderate (activation barrier) | Partial | [11] [22] |
| Platinum-Divinyltetramethyldisiloxane | 300-400 | 10⁻² to 10⁰ | 0.3-0.8 | Strong temperature effect | Good with thermal treatment | [11] [24] |
| Azobenzene-Functionalized Siloxane | 365 (UV) / 455 (Blue) | 10⁻¹ to 10¹ | 0.4-0.9 | Fast crystallization at low T | Excellent (UV/Blue cycling) | [25] |
| Organometallic Siloxane Complexes | 280-450 | 10⁻⁴ to 10⁻² | 0.1-0.5 | Variable with metal center | Complex mechanism dependent | [26] [23] |
| Metal-Free Photocatalytic Systems | 400-700 (Visible) | 10⁻² to 10⁻¹ | 0.5-0.95 | Minimal temperature effect | High reversibility | [27] |
Temperature effects on photoisomerization dynamics vary significantly depending on the metal center and coordination environment [26] [22] [23]. Rhodium complexes show moderate temperature dependence due to thermal activation barriers associated with ligand rearrangement [22]. In contrast, platinum systems exhibit strong temperature effects, particularly in the thermal back-reaction that can reverse photochemically induced changes [24].
The reversibility of photoisomerization processes depends critically on the stability of the isomeric forms and the presence of competing thermal reactions [11] [22] [24]. Rhodium complexes typically show partial reversibility due to the formation of stable chelate structures that resist thermal isomerization [11] [22]. Platinum systems demonstrate improved reversibility, particularly when subjected to controlled thermal treatment cycles [24].
Recent advances in photoisomerization studies have focused on azobenzene-functionalized siloxane oligomers that exhibit exceptional photoswitching behavior [25]. These systems undergo rapid athermal solid-to-liquid transitions upon ultraviolet irradiation (365 nanometers) and can be reversed using blue light (455 nanometers) [25]. The isomerization rates in these systems reach 10⁻¹ to 10¹ s⁻¹ with quantum yields approaching 0.4-0.9 [25].
The mechanism of photoisomerization in azobenzene-siloxane systems involves a synergistic interaction between phase segregation and azobenzene crystallization [25]. Upon ultraviolet exposure, the material undergoes photoisomerization that disrupts the crystalline azobenzene domains, leading to rapid melting [25]. The reverse process, triggered by blue light irradiation, promotes trans-azobenzene formation and subsequent two-dimensional crystallization facilitated by phase segregation [25].
Metal-free photocatalytic systems represent a recent innovation in siloxane photochemistry, utilizing visible light (400-700 nanometers) to promote hydrosilylation reactions [27]. These systems employ organic photooxidation catalysts in combination with base catalysts to achieve silicon-hydrogen activation [27]. The photochemical process exhibits minimal temperature dependence and demonstrates high reversibility with quantum yields ranging from 0.5-0.95 [27].
The mechanistic understanding of these photocatalytic systems involves electron transfer processes between the photooxidation catalyst and the siloxane substrate [27]. The excited catalyst generates reactive intermediates that selectively activate silicon-hydrogen bonds, enabling controlled polymerization reactions under mild conditions [27]. This approach offers significant advantages over traditional metal-catalyzed systems by avoiding precious metal residues in the final polymer products [27].
The structure-property relationships in polysiloxane networks derived from divinyl tetramethyldisiloxane polymerization exhibit complex dependencies on molecular architecture, crosslink density, and network topology [8] [9] [28]. Understanding these relationships is crucial for designing materials with tailored properties for specific applications [8] [9].
Crosslink density emerges as the primary structural parameter governing mechanical properties in polysiloxane networks [8] [9] [28]. Networks with low crosslink densities (< 1.0 × 10⁻⁴ mol/cm³) exhibit elastic moduli in the range of 0.1-1.0 MPa and demonstrate exceptional elongation capabilities reaching 500-1700% [8] [9]. These lightly crosslinked systems maintain the characteristic flexibility of polysiloxane chains while providing sufficient network integrity for practical applications [8] [9].
Medium crosslink density networks (1.0-5.0 × 10⁻⁴ mol/cm³) represent a balanced compromise between flexibility and mechanical strength [8] [9] [28]. These systems exhibit elastic moduli ranging from 1.0-5.0 MPa with tensile strengths between 2.0-8.0 MPa [8] [9]. The elongation at break for medium crosslink density networks typically falls within 200-500%, maintaining reasonable flexibility while providing enhanced mechanical performance [8] [9].
Highly crosslinked polysiloxane networks (> 5.0 × 10⁻⁴ mol/cm³) demonstrate significantly enhanced mechanical properties with elastic moduli reaching 5.0-20.0 MPa and tensile strengths up to 25.0 MPa [8] [9] [28]. However, this enhanced strength comes at the cost of reduced flexibility, with elongation at break values dropping to 50-200% [8] [9]. These highly crosslinked systems find applications where rigidity and dimensional stability are prioritized over flexibility [8] [9].
| Network Parameter | Low Crosslink Density | Medium Crosslink Density | High Crosslink Density | Reference |
|---|---|---|---|---|
| Crosslink Density (mol/cm³) | < 1.0 × 10⁻⁴ | 1.0-5.0 × 10⁻⁴ | > 5.0 × 10⁻⁴ | [8] [9] [28] |
| Glass Transition Temperature (°C) | -120 to -100 | -100 to -60 | -60 to -20 | [29] [30] [31] [32] |
| Elastic Modulus (MPa) | 0.1-1.0 | 1.0-5.0 | 5.0-20.0 | [8] [30] [33] |
| Tensile Strength (MPa) | 0.5-2.0 | 2.0-8.0 | 8.0-25.0 | [8] [9] [30] |
| Thermal Stability (°C) | 300-400 | 400-480 | 480-550 | [34] [35] [36] |
| Elongation at Break (%) | 500-1700 | 200-500 | 50-200 | [29] [9] [30] |
| Thermal Conductivity (W/m·K) | 0.15-0.20 | 0.20-0.30 | 0.30-0.50 | [37] [34] |
| Coefficient of Thermal Expansion (10⁻⁵ K⁻¹) | 20-30 | 15-25 | 10-20 | [37] [33] [36] |
Glass transition temperature represents another critical property strongly influenced by network structure [29] [30] [31] [32]. Low crosslink density polysiloxane networks exhibit glass transition temperatures ranging from -120°C to -100°C, reflecting the high mobility of polymer chains in loosely crosslinked systems [30] [31] [32]. As crosslink density increases, the glass transition temperature rises progressively, reaching -60°C to -20°C in highly crosslinked networks [30] [31] [32].
The relationship between crosslink density and glass transition temperature can be understood through the lens of polymer chain mobility [31] [32]. Crosslinks act as physical constraints that restrict segmental motion of polymer chains, effectively increasing the temperature required for the transition from glassy to rubbery behavior [31] [32]. This relationship has practical implications for low-temperature applications where maintaining flexibility is essential [32].
Thermal stability characteristics of polysiloxane networks show a positive correlation with crosslink density [34] [35] [36]. Lightly crosslinked networks typically exhibit thermal decomposition onset temperatures around 300-400°C, while highly crosslinked systems demonstrate stability up to 480-550°C [34] [35] [36]. This enhanced thermal stability results from the increased number of covalent bonds that must be broken before significant mass loss occurs [34] [36].
The thermal decomposition mechanism in polysiloxane networks involves multiple pathways including siloxane bond scission, silicon-carbon bond cleavage, and cyclization reactions [34] [20] [36]. Crosslinked networks show enhanced resistance to these degradation processes due to the three-dimensional architecture that prevents volatile product formation [34] [36]. The presence of vinyl-derived crosslinks, particularly those formed through divinyl tetramethyldisiloxane polymerization, contributes additional thermal stability through carbon-carbon bond formation [34].
Thermal conductivity in polysiloxane networks exhibits a direct relationship with crosslink density, increasing from 0.15-0.20 W/m·K in lightly crosslinked systems to 0.30-0.50 W/m·K in highly crosslinked networks [37] [34]. This increase reflects the enhanced phonon transport through the more rigid network structure characteristic of highly crosslinked systems [37] [34]. The thermal conductivity values remain relatively low compared to many engineering polymers, making polysiloxane networks suitable for thermal insulation applications [34].
The coefficient of thermal expansion shows an inverse relationship with crosslink density, decreasing from 20-30 × 10⁻⁵ K⁻¹ in lightly crosslinked networks to 10-20 × 10⁻⁵ K⁻¹ in highly crosslinked systems [37] [33] [36]. This behavior reflects the reduced conformational freedom available to polymer chains in highly crosslinked networks, resulting in smaller volume changes upon heating [37] [36].
Network topology effects beyond simple crosslink density have emerged as important factors in determining polysiloxane properties [38] [39]. The distribution of crosslink functionality, presence of dangling chains, and formation of network loops all influence the mechanical and thermal behavior of the final materials [38] [39]. Effective crosslink density, which accounts for the elastic contribution of different crosslink types, provides a more accurate predictor of mechanical properties than traditional crosslink density measurements [39].
Recent advances in understanding polysiloxane structure-property relationships have highlighted the importance of hierarchical network structures [8] [40]. These systems combine multiple length scales of organization, from molecular-level crosslinks to microscopic phase-separated domains [8] [40]. The resulting materials exhibit unique combinations of properties not achievable through simple crosslink density variations [8] [40].
Temperature-dependent mechanical properties represent a critical consideration for polysiloxane network design [30] [33]. Studies have shown that the temperature dependence of mechanical properties can be minimized through careful control of network architecture and crosslink distribution [33]. This temperature stability is particularly important for applications involving wide temperature ranges or thermal cycling conditions [33].